3-PHENETHYL-5-[(E)-1-(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE
Description
3-PHENETHYL-5-[(E)-1-(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE is a complex heterocyclic compound that features a thiazolone core with phenethyl and pyrazolyl substituents
Properties
IUPAC Name |
4-hydroxy-3-(2-phenylethyl)-5-[(E)-(3-phenylpyrazol-4-ylidene)methyl]-1,3-thiazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3OS2/c25-20-18(13-17-14-22-23-19(17)16-9-5-2-6-10-16)27-21(26)24(20)12-11-15-7-3-1-4-8-15/h1-10,13-14,25H,11-12H2/b17-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWFZFXICLCVUIJ-GHRIWEEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=C(SC2=S)C=C3C=NN=C3C4=CC=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCN2C(=C(SC2=S)/C=C/3\C=NN=C3C4=CC=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-PHENETHYL-5-[(E)-1-(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-phenyl-1H-pyrazole-4-carbaldehyde with 3-phenethyl-2-thioxothiazolidin-4-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
3-PHENETHYL-5-[(E)-1-(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE can undergo various types of chemical reactions, including:
Oxidation: The thiazolone moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions.
Substitution: Electrophilic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine or chlorinating agents like thionyl chloride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced pyrazole derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
3-PHENETHYL-5-[(E)-1-(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its cytotoxic properties against cancer cell lines.
Mechanism of Action
The mechanism of action of 3-PHENETHYL-5-[(E)-1-(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to interact with various biological pathways, potentially leading to apoptosis in cancer cells or modulation of receptor activity .
Comparison with Similar Compounds
Similar Compounds
- **(Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-(1-substituted phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-diones
- **(E)-Substituted-N-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)benzeneamine
Uniqueness
3-PHENETHYL-5-[(E)-1-(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE is unique due to its specific substitution pattern and the presence of both thiazolone and pyrazole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
